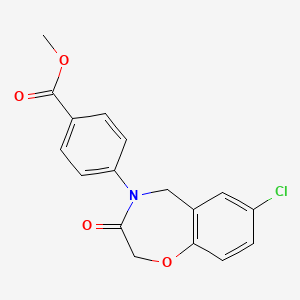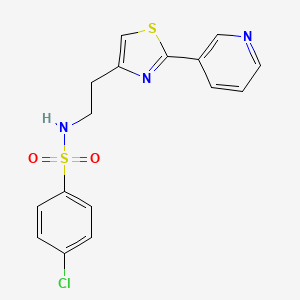![molecular formula C19H16N4O4S2 B2475678 N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226428-49-4](/img/structure/B2475678.png)
N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds related to N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, have been studied for their cardiac electrophysiological activity. These compounds showed potency comparable to N-[2-(diethylamino)ethyl]-4- [(methylsulfonyl)amino]benzamide, a selective class III agent undergoing clinical trials (Morgan et al., 1990).
Anticancer Activity
Indapamide derivatives, including structures related to the compound , have demonstrated anticancer activities. One such compound, SGK 266, showed significant proapoptotic activity on melanoma cell lines and inhibited several human carbonic anhydrase isoforms, suggesting a potential application in cancer therapy (Yılmaz et al., 2015).
Antimalarial and Potential COVID-19 Application
Some derivatives of N-(phenylsulfonyl)acetamide, structurally related to the compound , have shown antimalarial activity. Theoretical calculations and molecular docking studies suggested these compounds could also be potential candidates for COVID-19 drug development (Fahim & Ismael, 2021).
Antibacterial Activity
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, with structural similarities, showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Other Potential Applications
- Cannabinoid Receptor Activity : Some 3-([1,3]-thiazol-2-yl)indoles and benzimidazole derivatives have been identified with potential cannabinoid receptor activity, indicating the relevance of thiazol-2-yl structures in psychoactive substance research (Westphal et al., 2015).
- Antitumor Activity : Certain benzyl-1,3-thiazol-2-yl derivatives have shown significant antitumor effects, underscoring the potential of thiazol-2-yl structures in the development of anticancer agents (Ostapiuk, Frolov & Matiychuk, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that both indole and benzothiazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Benzothiazole derivatives have also been found to have potent antibacterial activity .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the broad spectrum of biological activities associated with indole and benzothiazole derivatives . For instance, it may interfere with the synthesis of essential bacterial proteins, leading to antibacterial effects .
Pharmacokinetics
Indole derivatives are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole and benzothiazole derivatives, the effects could be diverse, ranging from antimicrobial to anticancer effects .
Properties
IUPAC Name |
N-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-29(26,27)11-6-7-15-16(8-11)28-19(22-15)23-17(24)10-21-18(25)13-9-20-14-5-3-2-4-12(13)14/h2-9,20H,10H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRKQVDNQMOWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B2475596.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)


![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
amine hydrochloride](/img/structure/B2475614.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
